molecular formula C18H29N3O3 B11770197 tert-Butyl (1-(2-amino-1-(2-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate CAS No. 886364-99-4

tert-Butyl (1-(2-amino-1-(2-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate

Cat. No.: B11770197
CAS No.: 886364-99-4
M. Wt: 335.4 g/mol
InChI Key: FLWOQQLEUGTSJR-UHFFFAOYSA-N
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Description

3-n-boc-amino-1-[2-amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-n-boc-amino-1-[2-amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine typically involves multiple steps, starting with the protection of the amino group using tert-butoxycarbonyl (Boc) protectionCommon reagents used in these steps include Boc anhydride, pyrrolidine, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-n-boc-amino-1-[2-amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines or reduced functional groups.

Scientific Research Applications

3-n-boc-amino-1-[2-amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-n-boc-amino-1-[2-amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine that can participate in further biochemical interactions. The methoxy-phenyl group may enhance binding affinity to certain targets, while the pyrrolidine ring provides structural rigidity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-n-boc-amino-1-[2-amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine is unique due to its combination of a pyrrolidine ring, Boc-protected amino group, and methoxy-phenyl substituent

Properties

CAS No.

886364-99-4

Molecular Formula

C18H29N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

tert-butyl N-[1-[2-amino-1-(2-methoxyphenyl)ethyl]pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C18H29N3O3/c1-18(2,3)24-17(22)20-13-9-10-21(12-13)15(11-19)14-7-5-6-8-16(14)23-4/h5-8,13,15H,9-12,19H2,1-4H3,(H,20,22)

InChI Key

FLWOQQLEUGTSJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC=CC=C2OC

Origin of Product

United States

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